

The 5-Chlorobenzofuran Core: Properties and Synthesis

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Compound of Interest

Compound Name: 5-Chlorobenzofuran

Cat. No.: B1360139

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5-Chlorobenzofuran is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring, with a chlorine atom substituted at the 5-position.^[1] This chlorine substituent significantly influences the molecule's electronic properties and provides a reactive handle for further functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Chlorobenzofuran** is presented in the table below.

Property	Value	Reference
CAS Number	23145-05-3	[2]
Molecular Formula	C ₈ H ₅ ClO	[2]
Molecular Weight	152.58 g/mol	[2]
Appearance	Liquid	[3]
Boiling Point	~209.5 °C	[3]
Flash Point	80.5 °C	[3]
IUPAC Name	5-chloro-1-benzofuran	[2]

Synthesis of the 5-Chlorobenzofuran Scaffold

The synthesis of the **5-chlorobenzofuran** core can be achieved through several methods. A common and effective approach involves the intramolecular cyclization of a suitably substituted precursor derived from 4-chlorophenol.

This protocol outlines a general procedure for the synthesis of **5-Chlorobenzofuran**.

Step 1: O-Alkylation of 4-Chlorophenol

- To a solution of 4-chlorophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.
- Add an alkylating agent containing a two-carbon unit with a leaving group, such as 2-chloroacetaldehyde diethyl acetal, dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- Purify the resulting ether intermediate by column chromatography.

Step 2: Acid-Catalyzed Intramolecular Cyclization

- Dissolve the purified ether intermediate from Step 1 in a suitable solvent.
- Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to the solution.^[4]
- Heat the reaction mixture to promote cyclization.^[4] The reaction mechanism involves protonation of the acetal, elimination of ethanol to form an oxonium ion, followed by intramolecular electrophilic attack of the phenyl ring onto the electrophilic carbon, and subsequent elimination to form the furan ring.^[4]
- Monitor the reaction by TLC.
- Once the reaction is complete, pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

- Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer and purify the crude **5-Chlorobenzofuran** by vacuum distillation or column chromatography.

Key Derivatives of 5-Chlorobenzofuran and their Synthesis

The **5-chlorobenzofuran** scaffold is a versatile starting material for the synthesis of a wide range of derivatives with significant biological and material properties. The functionalization primarily occurs at the C2 and C3 positions of the furan ring.

5-Chlorobenzofuran-2-carboxylic Acid and its Esters

5-Chlorobenzofuran-2-carboxylic acid and its esters are pivotal intermediates for the synthesis of amides and other derivatives.^[5] A common route to these compounds starts from 5-chlorosalicylaldehyde.

This protocol is adapted from established synthetic methods.^{[2][3]}

Materials:

- 5-chlorosalicylaldehyde
- Ethyl bromoacetate
- Cesium carbonate (Cs_2CO_3)
- Acetonitrile (MeCN)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve 5-chlorosalicylaldehyde (10 mmol) and ethyl bromoacetate (13 mmol) in a 1:1 mixture of acetonitrile and DMF (40 mL).[3]
- Add cesium carbonate (20 mmol) to the solution.[3]
- Heat the reaction mixture to reflux and maintain for 48 hours.[3]
- Monitor the reaction progress by TLC.
- After completion, cool the mixture to room temperature and filter to remove the solid salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash successively with water and saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield ethyl **5-chlorobenzofuran-2-carboxylate**.

Hydrolysis to **5-Chlorobenzofuran-2-carboxylic Acid**: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid by treatment with a base such as sodium hydroxide in an alcohol/water mixture, followed by acidification.

5-Chlorobenzofuran-2-carboxamides

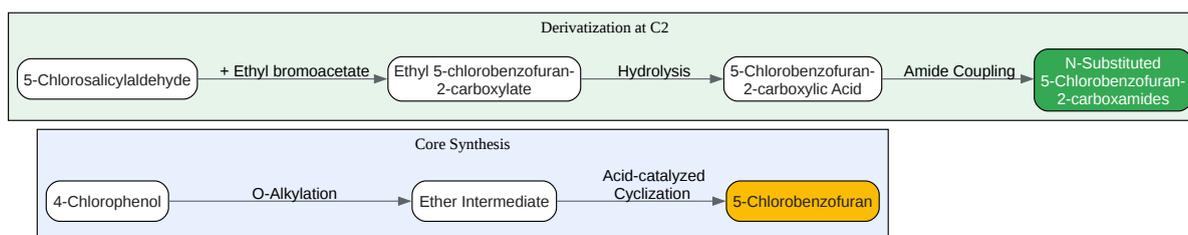
N-substituted **5-chlorobenzofuran-2-carboxamides** are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. [6][7] They are typically synthesized by coupling **5-chlorobenzofuran-2-carboxylic acid** with a primary or secondary amine.

Step 1: Activation of the Carboxylic Acid

- Convert **5-chlorobenzofuran-2-carboxylic acid** to its more reactive acyl chloride by treating it with thionyl chloride (SOCl_2) or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.
- Alternatively, use a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or CDI (Carbonyldiimidazole) to activate the carboxylic acid in situ.[8]

Step 2: Amide Coupling

- To a solution of the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine, DIPEA) in an aprotic solvent (e.g., DCM, THF), add the activated acyl chloride or the in situ activated carboxylic acid solution dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude amide by recrystallization or column chromatography.



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Caption: Synthetic workflow for **5-Chlorobenzofuran** and its C2-carboxamide derivatives.

Applications in Drug Discovery and Medicinal Chemistry

Benzofuran derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][9] The 5-chloro substitution can enhance the lipophilicity and metabolic stability of these compounds, making them attractive for drug design.

Anticancer Activity

Derivatives of **5-chlorobenzofuran** have shown significant promise as anticancer agents, acting through various mechanisms of action.

Certain benzofuran derivatives act as inhibitors of tubulin polymerization, a critical process for cell division.[7][10] By binding to the colchicine binding site on β -tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][11] The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in many tubulin inhibitors, and its incorporation into benzofuran scaffolds has yielded potent anticancer agents.[12]

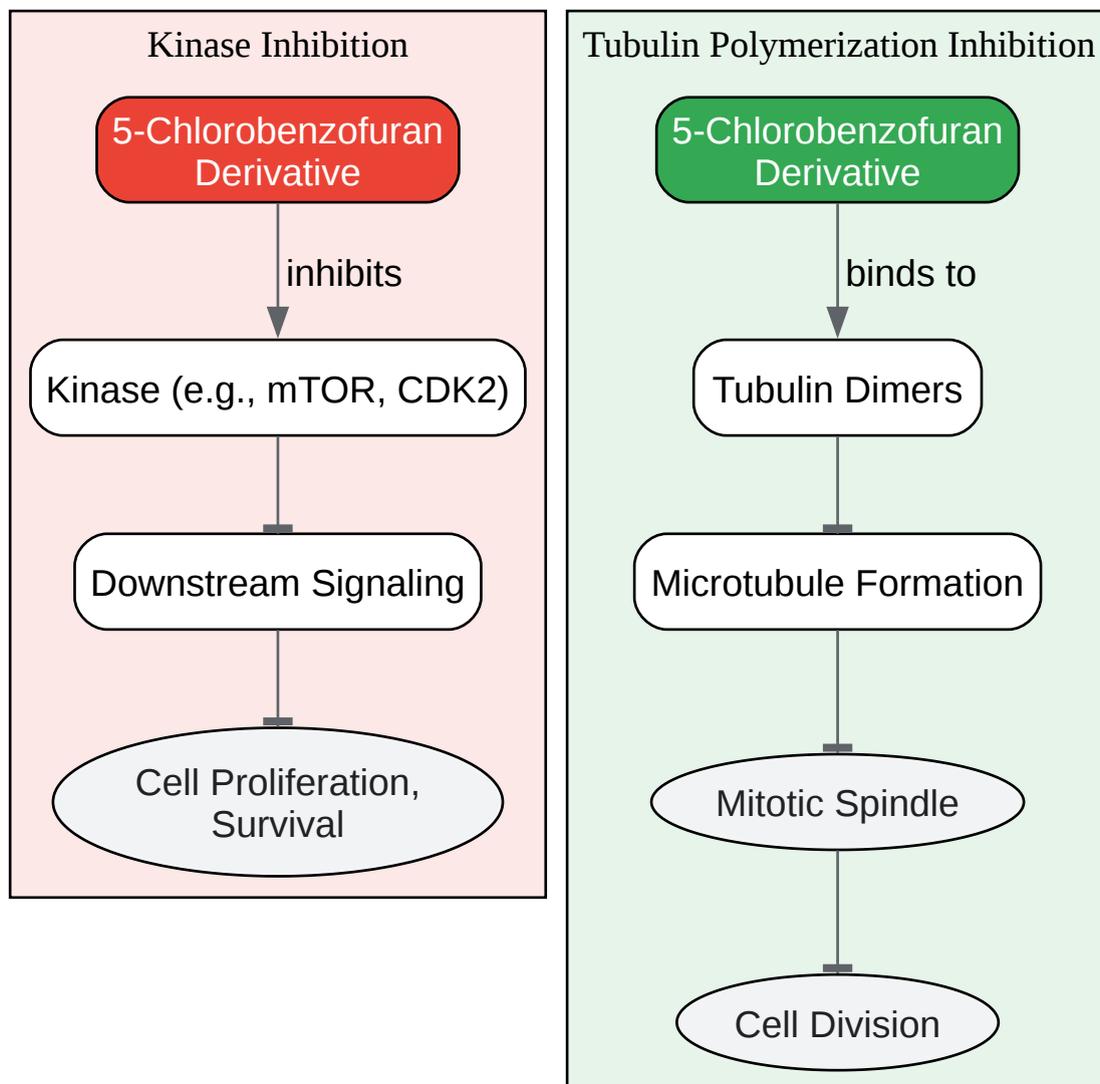
Derivative Class	Cancer Cell Lines	IC ₅₀ Values	Reference
5-(4-chlorophenyl)furan-pyrazoline derivatives	Leukemia SR	0.05 - 0.09 μ M	[8]
3-Amidobenzofuran derivatives	MDA-MB-231, HeLa	3.01 - 11.09 μ M	[12]

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5] Several **5-chlorobenzofuran** derivatives have been identified as potent inhibitors of various kinases, including mTOR, CDK2, and Pim-1.[3][5][13]

- mTOR Signaling: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6] Benzofuran derivatives have been designed to inhibit mTORC1

activity, showing promise in radioresistant cancer cell lines.[6]

- CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) plays a key role in cell cycle progression.[5] Hybrid molecules containing the **5-chlorobenzofuran** scaffold have been developed as potent and selective CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[5]



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Caption: Anticancer mechanisms of action for **5-Chlorobenzofuran** derivatives.

Applications in Materials Science: OLED Technology

The unique electronic properties of halogenated aromatic compounds make them valuable building blocks for materials used in organic light-emitting diodes (OLEDs).^[14] While direct applications of **5-Chlorobenzofuran** as an emissive or host material are not widely reported, its role as a key intermediate is significant.

Role as a Synthetic Intermediate for OLED Host Materials

Host materials are a critical component of the emissive layer in phosphorescent OLEDs (PhOLEDs), facilitating charge transport and energy transfer to the dopant emitter.^{[15][16]} Dibenzofuran derivatives are commonly used as p-type or bipolar host materials due to their high triplet energy and good thermal stability.^{[17][18]}

The 5-chloro substituent on the benzofuran ring serves two primary purposes in the synthesis of complex OLED materials:

- **Reactive Handle for Cross-Coupling Reactions:** The chlorine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the facile introduction of other aromatic or charge-transporting moieties.^[14] This enables the construction of the large, conjugated molecular architectures required for efficient host materials.
- **Tuning of Electronic Properties:** The electron-withdrawing nature of the chlorine atom can help to lower the HOMO and LUMO energy levels of the resulting material.^[14] This fine-tuning is crucial for optimizing charge injection from adjacent layers and ensuring efficient device performance.

The synthesis of advanced host materials often involves the coupling of electron-donating (hole-transporting) and electron-accepting (electron-transporting) units.^[17] **5-Chlorobenzofuran** can be functionalized and incorporated into these structures to create bipolar host materials with balanced charge transport properties, leading to improved efficiency and reduced efficiency roll-off in OLED devices.^[19]

Conclusion

5-Chlorobenzofuran is a versatile and valuable heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis is well-established, and the chlorine substituent provides a strategic point for a wide range of derivatization reactions. In drug discovery, its derivatives have demonstrated potent anticancer activity through mechanisms such as tubulin polymerization and kinase inhibition. In materials science, it serves as a crucial building block for the synthesis of advanced host materials for high-performance OLEDs. The continued exploration of the synthesis and applications of **5-chlorobenzofuran** derivatives is expected to yield novel therapeutic agents and advanced electronic materials.

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